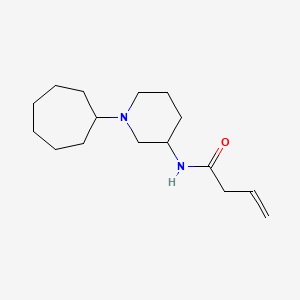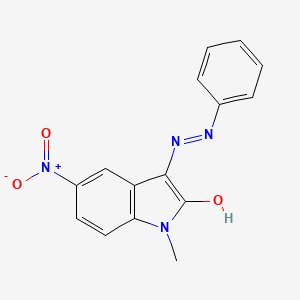![molecular formula C15H15N3O3S B6089372 N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that regulate B-cell proliferation and survival. By inhibiting BTK, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide have been extensively studied in preclinical and clinical trials. N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to inhibit the growth and survival of cancer cells and autoimmune cells, and it has also been shown to reduce inflammation and improve immune function.
Advantages and Limitations for Lab Experiments
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its ability to inhibit both wild-type and mutant forms of BTK. However, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide also has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several potential future directions for the development and use of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. One possible direction is the evaluation of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in combination with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune diseases. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. Additionally, further research is needed to elucidate the molecular mechanisms of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide and its effects on immune function and inflammation.
Synthesis Methods
The synthesis of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves a series of chemical reactions that result in the formation of a tetrahydrofuran ring and a thiazole ring. The synthesis method of N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been described in detail in several scientific publications, and it involves the use of various reagents and catalysts.
Scientific Research Applications
N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to be effective in inhibiting the growth of cancer cells and reducing the severity of autoimmune diseases in animal models.
In clinical trials, N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been evaluated for the treatment of chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and other B-cell malignancies. N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has also been studied for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(18-15-16-7-9-22-15)10-3-5-11(6-4-10)17-14(20)12-2-1-8-21-12/h3-7,9,12H,1-2,8H2,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUROZEPRGEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[3-(butylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6089292.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6089297.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6089309.png)
![[4-hydroxy-2-(4-isopropoxybenzyl)-6-methyl-5-pyrimidinyl]acetic acid](/img/structure/B6089324.png)
![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)